Bienvenue dans la boutique en ligne BenchChem!

DYB-03

Non-small cell lung cancer Cell migration Dual-target inhibition

DYB-03 is a chalcone-derived, orally active dual inhibitor of HIF-1α and EZH2, validated to disrupt their negative feedback loop driving resistance in NSCLC models. Unlike single-target inhibitors, DYB-03's dual engagement blocks compensatory upregulation of either target, inducing apoptosis in 2-ME2- and GSK126-resistant cells. Essential for studies on hypoxia-epigenetic crosstalk and overcoming therapeutic escape. Supplied for R&D use with typical purity ≥98%.

Molecular Formula C28H33NO6
Molecular Weight 479.6 g/mol
Cat. No. B12374567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDYB-03
Molecular FormulaC28H33NO6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)OC)OCCCN4CCOCC4)C
InChIInChI=1S/C28H33NO6/c1-28(2)12-11-22-24(35-28)10-7-21(27(22)31)23(30)8-5-20-6-9-25(32-3)26(19-20)34-16-4-13-29-14-17-33-18-15-29/h5-12,19,31H,4,13-18H2,1-3H3/b8-5+
InChIKeyQKJKOCQFEZTVJK-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DYB-03: A Dual HIF-1α/EZH2 Inhibitor for Lung Cancer Research Applications


DYB-03 (CAS: 2982792-85-6) is a synthetic small-molecule chalcone derivative of 2,2-dimethylpyranone that functions as an orally active dual-target inhibitor of hypoxia-inducible factor-1α (HIF-1α) and enhancer of zeste homolog 2 (EZH2) [1]. The compound was developed by researchers at Shenyang Pharmaceutical University to address the negative feedback regulatory loop between HIF-1α and EZH2, where inhibition of one target paradoxically upregulates the other, driving therapeutic resistance in non-small cell lung cancer (NSCLC) [2]. DYB-03 forms multiple hydrogen bonds with both HIF-1α and EZH2 to simultaneously inhibit both targets, with an in vitro IC₅₀ of 0.59 μM for HIF-1α inhibition [3]. The compound is supplied by multiple vendors at purities typically ≥98% for research use only .

Why HIF-1α or EZH2 Single-Agent Inhibitors Cannot Substitute for DYB-03


Single-agent HIF-1α inhibitors (e.g., 2-ME2) or EZH2 inhibitors (e.g., GSK126, Tazemetostat) cannot be directly substituted for DYB-03 due to a documented negative feedback regulatory mechanism between HIF-1α and EZH2 in lung cancer cells [1]. Specifically, pharmacological inhibition of HIF-1α enhances EZH2 activity via transcriptional activation of SUZ12, leading to elevated H3K27me3 levels; conversely, inhibition of EZH2 promotes increased HIF-1α transcription [2]. This cross-regulation limits the durable efficacy of single-target approaches and contributes to acquired drug resistance. DYB-03 was specifically designed to circumvent this feedback loop by simultaneously inhibiting both targets through multiple hydrogen bond interactions, a dual engagement profile that single agents cannot replicate [3]. Substituting DYB-03 with either a HIF-1α inhibitor alone or an EZH2 inhibitor alone would fail to address this compensatory resistance mechanism, potentially compromising experimental outcomes in NSCLC models.

Quantitative Differentiation of DYB-03 Versus Single-Agent Comparators in NSCLC Models


DYB-03 Demonstrates Superior Anti-Migratory Activity Versus Single-Agent GSK126 in A549 Lung Cancer Cells

In direct head-to-head comparison, DYB-03 at 10 μM concentration produced superior inhibition of A549 lung cancer cell migration in Transwell assays compared to the EZH2-selective inhibitor GSK126 (10 μM) [1]. The dual-target compound DYB-03 achieved significantly greater reduction in cell migration than single-agent GSK126 under identical experimental conditions, consistent with its capacity to simultaneously inhibit both HIF-1α and EZH2 pathways [2].

Non-small cell lung cancer Cell migration Dual-target inhibition

DYB-03 Superiorly Inhibits HUVEC Angiogenesis Versus Single-Agent GSK126

In a direct head-to-head tube formation assay using human umbilical vein endothelial cells (HUVECs), DYB-03 demonstrated markedly superior inhibition of angiogenesis compared to the EZH2 inhibitor GSK126 when tested at equivalent concentrations (10 μM) [1]. The dual-target mechanism of DYB-03, engaging both HIF-1α and EZH2, produced a visibly more pronounced disruption of endothelial tube formation than the single-agent EZH2 inhibitor [2].

Angiogenesis HUVEC Tube formation

DYB-03 Reverses 2-ME2- and GSK126-Acquired Resistance in NSCLC Cell Lines

DYB-03 demonstrates efficacy in NSCLC cell line models with acquired resistance to single-agent HIF-1α or EZH2 inhibitors. Specifically, DYB-03 induced apoptosis in A549 and H460 lung cancer cells that had developed resistance to 2-ME2 (a HIF-1α inhibitor) and GSK126 (an EZH2 inhibitor) [1]. The resistance-reversal activity of DYB-03 is mechanistically linked to its dual-target engagement profile, which circumvents the compensatory upregulation of the uninhibited target that underlies single-agent resistance [2].

Drug resistance Acquired resistance NSCLC

DYB-03 HIF-1α Inhibitory Potency: Quantitative IC₅₀ Benchmark

In luciferase reporter gene assays, DYB-03 demonstrated an IC₅₀ value of 0.59 μM for HIF-1α transcriptional inhibition [1]. This provides a quantitative benchmark for the compound‘s potency against the HIF-1α target in a cell-based reporter system. DYB-03 was originally developed as a HIF-1α inhibitor and served as the lead scaffold for subsequent dual-target compound optimization in the 2,2-dimethylbenzopyran derivative series [2].

HIF-1α inhibition Luciferase reporter Potency

DYB-03 Tumor Growth Inhibition in A549 Xenograft Model Versus Vehicle Control

In an A549 lung cancer xenograft mouse model, oral administration of DYB-03 demonstrated promising antitumor activity, with the tumor growth inhibitory effect being almost completely abolished upon genetic deletion of both HIF-1α and EZH2 [1]. This target-dependency experiment confirms that DYB-03‘s in vivo antitumor efficacy is mediated specifically through its dual engagement of HIF-1α and EZH2, validating the compound’s on-target mechanism in a living system [2].

Xenograft Tumor growth inhibition In vivo efficacy

Oral Bioavailability of DYB-03 Versus Intravenous Administration Requirement for Alternative Dual-Target Approaches

DYB-03 is characterized as an orally active compound, enabling convenient administration via oral gavage in rodent preclinical models without requiring specialized intravenous formulations [1]. This contrasts with many experimental dual-target inhibitors or combination therapy approaches that may require parenteral administration. The oral activity of DYB-03 is corroborated by its demonstrated in vivo efficacy in the A549 xenograft model following oral dosing [2].

Oral bioavailability Pharmacokinetics Route of administration

DYB-03: Evidence-Supported Research Applications in NSCLC and Hypoxia Biology


Investigating HIF-1α/EZH2 Cross-Regulation and Compensatory Resistance Mechanisms

DYB-03 is the optimal tool compound for studies examining the negative feedback regulatory loop between HIF-1α and EZH2 in lung cancer. Its dual-target mechanism, validated through molecular prediction showing multiple hydrogen bonds with both HIF-1α and EZH2, enables researchers to simultaneously block both arms of this feedback circuit [1]. Genetic deletion experiments confirm that DYB-03‘s antitumor effects are mediated specifically through HIF-1α/EZH2 dual engagement, as the efficacy was almost completely abolished upon knockout of both targets [2]. This target dependency makes DYB-03 an essential chemical probe for dissecting the interplay between hypoxia signaling and epigenetic regulation in NSCLC.

Evaluating Therapeutic Strategies Against Acquired Resistance to Single-Agent HIF-1α or EZH2 Inhibitors

For researchers modeling acquired drug resistance in NSCLC, DYB-03 provides unique value due to its demonstrated ability to induce apoptosis in A549 and H460 cells with established resistance to 2-ME2 (HIF-1α inhibitor) and GSK126 (EZH2 inhibitor) [1]. This resistance-reversal property stems from DYB-03‘s capacity to circumvent the compensatory target upregulation that underlies single-agent resistance [2]. Studies investigating resistance mechanisms to first-line targeted therapies in lung cancer can employ DYB-03 to test whether dual HIF-1α/EZH2 blockade represents a viable strategy for overcoming therapeutic escape.

Preclinical In Vivo Efficacy Studies in NSCLC Xenograft Models

DYB-03 is well-suited for preclinical efficacy evaluation in A549 or H460 lung cancer xenograft models due to its oral bioavailability and validated in vivo antitumor activity [1]. The compound promotes apoptosis and inhibits angiogenesis in vivo, with efficacy confirmed by target-deletion controls [2]. Researchers conducting pharmacodynamic and efficacy studies in immunocompromised mouse models can utilize DYB-03 via convenient oral gavage administration, simplifying experimental logistics compared to parenteral or multi-agent regimens. The compound serves as a suitable reference standard for benchmarking next-generation dual-target HIF-1α/EZH2 inhibitors in vivo.

Comparative Pharmacology Studies Benchmarking Dual-Target Versus Single-Agent Approaches

DYB-03 enables rigorous comparative pharmacology experiments where dual HIF-1α/EZH2 inhibition can be directly contrasted with single-agent inhibition using GSK126 (EZH2-selective) or 2-ME2 (HIF-1α inhibitor) [1]. Published head-to-head data demonstrate DYB-03‘s superior inhibition of A549 cell migration and HUVEC angiogenesis compared to GSK126 at equivalent 10 μM concentrations in Transwell and tube formation assays [2]. Researchers can leverage these established comparative benchmarks to design experiments testing whether dual-target inhibition confers functional advantages over single-agent approaches in their specific NSCLC or angiogenesis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DYB-03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.